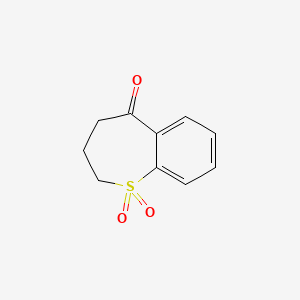

![molecular formula C23H15BrClNO4 B2993221 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide CAS No. 929452-43-7](/img/structure/B2993221.png)

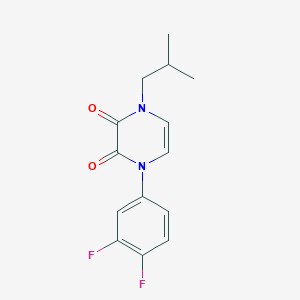

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of benzamide derivatives, including compounds similar to N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide, have been widely studied. For instance, the synthesis of non-peptide small molecular antagonist benzamide derivatives demonstrates the complex processes involved in creating these compounds. These processes include elimination reactions, reduction reactions, and bromization, leading to the development of novel CCR5 antagonist benzamide derivatives. The structural characterization of these products is typically achieved using techniques such as 1H NMR, 13C NMR, and mass spectrometry, providing detailed insights into their molecular frameworks (H. Bi, 2015).

Antimicrobial and Antituberculosis Activity

Research has also explored the antimicrobial and antituberculosis potential of benzofuran derivatives. For example, benzofuran-oxadiazole hybrids have been synthesized and evaluated for their antimicrobial activity. This research underscores the potential of benzofuran derivatives as bases for developing new antimicrobial agents, showcasing their relevance in addressing resistant microbial strains (P. Sanjeeva, 2021).

Pharmacological Evaluation

Furthermore, the pharmacological evaluation of benzamide derivatives reveals their potential as agonists of benzodiazepine receptors. This research highlights the design and synthesis of specific benzamide compounds, demonstrating considerable anticonvulsant activity in tests. Such studies are crucial for understanding the therapeutic potentials of these compounds in treating conditions like epilepsy and anxiety (M. Faizi, 2017).

Wirkmechanismus

Target of Action

The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 (Sodium-Glucose Linked Transporter 2) is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .

Mode of Action

SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be excreted in the urine .

Biochemical Pathways

The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose in the kidneys. This leads to a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels. By inhibiting SGLT2, it allows for the excretion of excess glucose in the urine. This can help to manage blood glucose levels in individuals with type 2 diabetes .

Eigenschaften

IUPAC Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrClNO4/c1-29-17-4-2-3-14(11-17)23(28)26-20-18-12-15(24)7-10-19(18)30-22(20)21(27)13-5-8-16(25)9-6-13/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNHBGAQMHJICG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

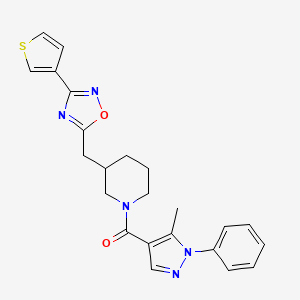

![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)

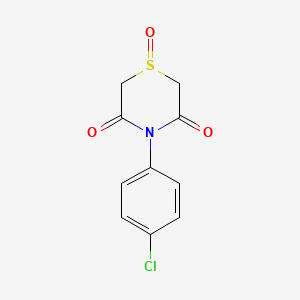

![1-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2993141.png)

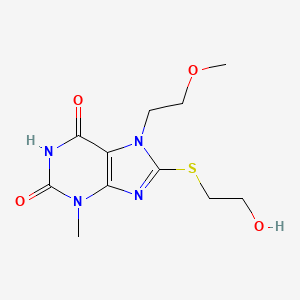

![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)

![4-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]butanoate](/img/structure/B2993145.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)

![3-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993151.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2993161.png)